1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO2/c22-17-9-7-16(8-10-17)21(11-3-4-12-21)20(24)23-13-15-14-25-19-6-2-1-5-18(15)19/h1-2,5-10,15H,3-4,11-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFKVCKVPIDVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3COC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a cyclopentane backbone with a carboxamide functional group and a chlorophenyl moiety. Its molecular formula is CHClNO with a molecular weight of approximately 325.83 g/mol.
Research indicates that this compound may interact with various biological pathways. It is hypothesized to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation and neuroprotection.
Pharmacological Studies
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro. Studies show that it inhibits the production of pro-inflammatory cytokines in activated microglial cells, suggesting potential applications in neurodegenerative diseases characterized by inflammation .
- Neuroprotective Properties : In animal models of Parkinson's disease, the compound exhibited neuroprotective effects by reducing dopaminergic neuron loss and improving behavioral outcomes following neurotoxic insults .
- Analgesic Activity : Preliminary studies suggest that the compound may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Parkinson's Disease
In a controlled study involving MPTP-induced neurotoxicity in mice, treatment with the compound significantly reduced inflammatory markers and preserved dopamine levels compared to untreated controls. Behavioral assessments indicated improved motor function following treatment .
Case Study 2: Inhibition of Microglial Activation
A study examined the effects of the compound on LPS-stimulated microglial cells. Results showed a marked decrease in nitric oxide production and pro-inflammatory cytokines, supporting its role as a potential therapeutic agent for neuroinflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The target compound’s cyclopentane-carboxamide core differentiates it from analogs with alternative ring systems:
- Cyclopropane-based analog (): The compound N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide employs a cyclopropane ring instead of cyclopentane, reducing ring strain but limiting conformational flexibility. The methoxyphenoxy substituent may enhance solubility compared to the chlorophenyl group .
- The dihydroxyphenylmethyl group could confer antioxidant properties absent in the target compound .
Functional Group Variations
- Triazolopyridine-oxadiazole substituent (, BJ01461): The compound 1-(4-chlorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentane-1-carboxamide shares the cyclopentane-carboxamide core and 4-chlorophenyl group but replaces the dihydrobenzofuran with a triazolopyridine-oxadiazole moiety. This substitution introduces nitrogen-rich heterocycles, likely improving metabolic stability or target affinity .
- Fluorobenzoyl-pyrrolidine analog (, BJ01418): 1-(3-Fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine lacks the carboxamide group but includes a sulfonylfuran side chain, which may enhance solubility or modulate pharmacokinetics compared to the benzofuran group in the target compound .
Pharmacological Implications
- The 4-chlorophenyl group (common in and compounds) is associated with enhanced lipophilicity and receptor binding in CNS-targeting drugs.
- Dihydrobenzofuran vs. Oxadiazole-triazolopyridine : The dihydrobenzofuran in the target compound may offer better blood-brain barrier penetration than the polar oxadiazole-triazolopyridine in BJ01461, though the latter’s nitrogen-rich structure could improve enzymatic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
